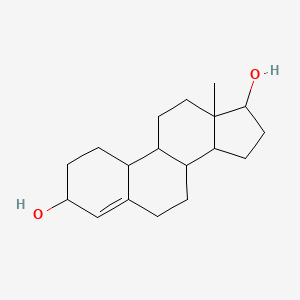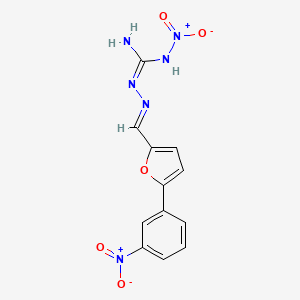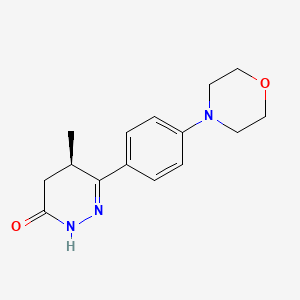
1-(2-Phenoxyethyl)-5-(trifluoromethoxy)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML326 is a compound that has garnered significant attention in the field of neuroscienceThis receptor is part of the larger family of muscarinic acetylcholine receptors, which play crucial roles in various physiological processes in both the central nervous system and the periphery .
Preparation Methods
The synthesis of ML326 involves a multi-dimensional iterative parallel synthesis effort. Initially, high-throughput screening identified several weak M5 positive allosteric modulators with a structurally related isatin core. The synthetic route involves grafting a phenethyl ether linkage onto the cores of previously identified probes, ML129 and ML172 . The reaction conditions typically involve heating the reaction mixture in a microwave reactor to 160°C for 10 minutes, followed by cooling, dilution with dichloromethane, and washing with brine .
Chemical Reactions Analysis
ML326 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML326 has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptors.
Biology: It helps in understanding the physiological roles of the M5 receptor in various biological processes.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its selective modulation of the M5 receptor.
Industry: It can be used in the development of new drugs targeting the muscarinic acetylcholine receptors.
Mechanism of Action
ML326 exerts its effects by selectively modulating the M5 muscarinic acetylcholine receptor. It enhances the receptor’s response to its endogenous agonist, acetylcholine, by binding to an allosteric site distinct from the orthosteric site. This binding induces a conformational change in the receptor, increasing its affinity for acetylcholine and enhancing its signaling pathways .
Comparison with Similar Compounds
ML326 is unique due to its high selectivity and potency as a positive allosteric modulator of the M5 receptor. Similar compounds include ML129 and ML172, which were the precursors in the development of ML326. These compounds also modulate the M5 receptor but with lower potency and selectivity compared to ML326 .
Properties
Molecular Formula |
C17H12F3NO4 |
|---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)-5-(trifluoromethoxy)indole-2,3-dione |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)25-12-6-7-14-13(10-12)15(22)16(23)21(14)8-9-24-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
LSQVHDRSPDDZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine](/img/structure/B10763725.png)
![tetrasodium;[[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763739.png)


![(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate](/img/structure/B10763757.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyethyl)-3-oxo-1H-isoindole-4-carboxamide](/img/structure/B10763765.png)
![N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763770.png)
![7-(Morpholine-4-carbonyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B10763776.png)
![3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10763784.png)
![N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B10763788.png)
![methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate](/img/structure/B10763790.png)

![1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763797.png)
![1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid](/img/structure/B10763803.png)
